molecular formula C9H11ClO B1666565 2-(3-Chlorophenyl)propan-2-ol CAS No. 31002-87-6

2-(3-Chlorophenyl)propan-2-ol

Cat. No. B1666565
Key on ui cas rn: 31002-87-6
M. Wt: 170.63 g/mol
InChI Key: HCPZQCJXGLSMEV-UHFFFAOYSA-N
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Patent
US05712281

Procedure details

This compound is prepared in a manner analogous to that of Step A of this Example, using 13.9 grams (0.09 mole) of methyl 3-chlorophenyl ketone and 33.3 mL of methylmagnesium bromide (3.0M in diethyl ether) in 50 mL of dry tetrahydrofuran, yielding 2-(3-chlorophenyl)propan-2-ol.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
33.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([CH3:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[CH3:11][Mg]Br>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([OH:9])([CH3:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(=O)C
Step Two
Name
Quantity
33.3 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared in a manner analogous to that of Step A of this Example

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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